molecular formula C10H10BrFO B8711266 2-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one CAS No. 58472-44-9

2-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B8711266
CAS No.: 58472-44-9
M. Wt: 245.09 g/mol
InChI Key: ZISFVSBQBJYRDB-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H10BrFO and its molecular weight is 245.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

58472-44-9

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

2-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10BrFO/c1-10(2,11)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3

InChI Key

ZISFVSBQBJYRDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry of 14 g. (0.105 mole) of anhydrous aluminum chloride in 14.4 g. (0.150 mole) of fluorobenzene and 24 ml. of carbon disulfide is cooled to 15°C. To it is added 23.8 g. (0.100 mole) of α-bromoisobutyryl bromide over 10-15 minutes at 15°-20°C. The reaction is stirred for five minutes at 20°C and then quenched on ice. The product is extracted into chloroform. The chloroform layer is washed with aqueous sodium bicarbonate, dried over anhydrous sodium sulfate and concentrated to give 2-bromo-4'-fluoro-2-methylpropiophenone.
Quantity
0.105 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A slurry of 14 g. (0.105 mole) of anhydrous aluminum chloride in 14.4 g. (0.150 mole) of fluorobenzene and 24 ml. of carbon disulfide is cooled to 15°C. To it is added 0.100 mole of α-(dimethylaminomethyl)propionyl bromide hydrobromide over 10-15 minutes at 15°-20°C. The reaction is stirred for five minutes at 20°C and then quenched on ice. The product is extracted into chloroform. The chloroform layer is washed with aqueous sodium bicarbonate, dried over anhydrous sodium sulfate and concentrated to give 2-bromo-4'-fluoro-2-methylpropiophenone.
Quantity
0.105 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Name
α-(dimethylaminomethyl)propionyl bromide hydrobromide
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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